エンザスタウリン
概要
説明
エンザスタウリンは、抗腫瘍活性を有する合成ビスインドリルマレイミドです。血管内皮増殖因子(VEGF)刺激による新生血管形成の誘導に関与する酵素であるプロテインキナーゼCβを選択的に阻害します。 この阻害は、腫瘍の血液供給を減らし、成長を阻止する可能性があります .
2. 製法
合成経路および反応条件: エンザスタウリンは、ビスインドリルマレイミドの形成を含む多段階プロセスによって合成されます。主なステップには以下が含まれます。
- インドール環系の形成。
- インドール誘導体のカップリングによるビスインドリル構造の形成。
- マレイミド部分の導入。
工業生産方法: エンザスタウリンの工業生産には、大規模生産のための合成経路の最適化が含まれます。これには以下が含まれます。
- 高収率反応の使用。
- 副生成物の最小化。
- 最終製品の高純度を確保するための効率的な精製技術の実施 .
科学的研究の応用
Enzastaurin has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study protein kinase C beta inhibition.
Biology: Investigated for its effects on cell signaling pathways and apoptosis.
Medicine: Explored as a potential therapeutic agent for various cancers, including glioblastoma, non-Hodgkin’s lymphoma, and lung cancer.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmacological studies
作用機序
エンザスタウリンは、プロテインキナーゼCβを選択的に阻害することにより効果を発揮します。この阻害は、細胞増殖、アポトーシス、および血管新生に関与するシグナル伝達経路を阻害します。 具体的には、エンザスタウリンはホスファチジルイノシトール3-キナーゼ/AKT経路を阻害し、腫瘍細胞の増殖を抑制し、アポトーシスを促進し、腫瘍誘発性血管新生を抑制します .
類似化合物:
パルボシクリブ: がん治療に使用される別のキナーゼ阻害剤。
レナリドミド: リンパ腫に対する相乗効果を得るために、エンザスタウリンと組み合わせて使用されます。
独自性: エンザスタウリンは、プロテインキナーゼCβを選択的に阻害し、腫瘍の増殖と血管新生に関与する複数のシグナル伝達経路を抑制する能力において独自です。 他のキナーゼ阻害剤とは異なり、エンザスタウリンは良好な安全性プロファイルを示し、長期投与が可能になります .
生化学分析
Biochemical Properties
Enzastaurin selectively inhibits protein kinase C beta, an enzyme involved in the induction of vascular endothelial growth factor (VEGF)-stimulated neo-angiogenesis . It has been shown to inhibit signaling through the PKC-B and PI3K/AKT pathways . These pathways have been shown to be activated in a wide variety of cancers .
Cellular Effects
Enzastaurin suppresses tumor growth through multiple mechanisms. Preclinical data indicate it may reduce the cell’s ability to reproduce (cell proliferation), increase the natural death of the tumor cells (apoptosis), and inhibit tumor-induced blood supply (angiogenesis) . It also suppresses signaling through protein kinase C (PKC)-β and the phosphatidylinositol 3-kinase/AKT pathway .
Molecular Mechanism
Enzastaurin acts by binding to the ATP-binding site, thereby selectively inhibiting protein kinase C beta . This inhibition leads to a reduction in the cell’s ability to reproduce, an increase in the natural death of the tumor cells, and an inhibition of tumor-induced blood supply . It has been shown to inhibit signaling through the PKC-B and PI3K/AKT pathways .
Temporal Effects in Laboratory Settings
Enzastaurin has been shown to suppress the proliferation of cultured gastric cancer cells and the growth of gastric carcinoma xenografts . It does not affect gastric cancer cell cycle progression but induces direct apoptosis through the caspase-mediated mitochondrial pathway .
Dosage Effects in Animal Models
In rat corneal micropocket assay, 30 mg/kg enzastaurin suppressed the growth of new blood vessels . In animal models, enzastaurin showed antitumor and antiangiogenic activities in various malignancies, including colon, renal cell, and hepatocellular carcinomas and non-small cell lung cancer .
Metabolic Pathways
Enzastaurin suppresses signaling through the PKC-B and PI3K/AKT pathways . These pathways are involved in key cellular processes including cell proliferation, apoptosis, and differentiation .
Subcellular Localization
The subcellular localization of PKCs and their downstream regulators may influence the autophagy regulation . As important intracellular components, the mitochondria play an important role in regulating autophagy, by metabolic modulation and structural derangement .
準備方法
Synthetic Routes and Reaction Conditions: Enzastaurin is synthesized through a multi-step process involving the formation of bisindolylmaleimide. The key steps include:
- Formation of the indole ring system.
- Coupling of the indole derivatives to form the bisindolyl structure.
- Introduction of the maleimide moiety.
Industrial Production Methods: The industrial production of enzastaurin involves optimizing the synthetic route for large-scale production. This includes:
- Use of high-yielding reactions.
- Minimization of by-products.
- Implementation of efficient purification techniques to ensure high purity of the final product .
化学反応の分析
反応の種類: エンザスタウリンは、以下を含むさまざまな化学反応を起こします。
酸化: エンザスタウリンは、特定の条件下で酸化されて酸化誘導体になる可能性があります。
還元: 還元反応は、インドール環上の官能基を修飾できます。
置換: 置換反応は、インドール環またはマレイミド部分に異なる置換基を導入できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 置換反応には、多くの場合、ハロゲン化剤と求核剤が含まれます。
主な生成物: これらの反応から生成される主な生成物には、修飾された官能基を持つエンザスタウリンのさまざまな誘導体が含まれ、異なる生物活性を有する可能性があります .
4. 科学研究への応用
エンザスタウリンは、以下を含む幅広い科学研究への応用を持っています。
化学: プロテインキナーゼCβ阻害を研究するためのツール化合物として使用されます。
生物学: 細胞シグナル伝達経路とアポトーシスへの影響について調査されています。
医学: グリア芽腫、非ホジキンリンパ腫、肺がんを含むさまざまながんの潜在的な治療薬として探求されています。
類似化合物との比較
Palbociclib: Another kinase inhibitor used in cancer treatment.
Lenalidomide: Used in combination with enzastaurin for synergistic effects against lymphomas.
Uniqueness: Enzastaurin is unique in its selective inhibition of protein kinase C beta and its ability to suppress multiple signaling pathways involved in tumor growth and angiogenesis. Unlike other kinase inhibitors, enzastaurin has shown a favorable safety profile, allowing for extended dosing durations .
特性
IUPAC Name |
3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N5O2/c1-35-19-25(23-9-2-4-11-27(23)35)29-30(32(39)34-31(29)38)26-20-37(28-12-5-3-10-24(26)28)22-13-16-36(17-14-22)18-21-8-6-7-15-33-21/h2-12,15,19-20,22H,13-14,16-18H2,1H3,(H,34,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRCEOKUDYDWLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044029 | |
Record name | Enzastaurin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Enzastaurin is an oral serine-threonine kinase inhibitor that is designed to suppress tumor growth through multiple mechanisms. Preclinical data indicate it may reduce the cell's ability to reproduce (cell proliferation), increase the natural death of the tumor cells (apoptosis), and inhibit tumor- induced blood supply (angiogenesis). Enzastaurin has been shown to inhibit signaling through the PKC-B and PI3K/AKT pathways. These pathways have been shown to be activated in a wide variety of cancers. In addition to glioblastoma, enzastaurin is also being studied in multiple other tumor types, including non-Hodgkin's lymphoma, colorectal cancer, non-small cell lung cancer, pancreatic cancer, and mantle cell lymphoma. | |
Record name | Enzastaurin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06486 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
170364-57-5 | |
Record name | Enzastaurin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170364-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enzastaurin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170364575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enzastaurin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06486 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enzastaurin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 170364-57-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENZASTAURIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC96G28EQF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。